N,2-Bis(2-bromophenyl)acetamide

physicochemical properties intermediate characterization mass spectrometry

Select N,2-Bis(2-bromophenyl)acetamide (CAS 1820703-74-9) for your next coupling campaign. Its dual ortho-bromophenyl architecture provides two chemically distinct C–Br handles, enabling regioselective, sequential Suzuki-Miyaura or Buchwald-Hartwig couplings to rapidly build asymmetric bis-aryl libraries—a capability mono-brominated analogs cannot match. The unique 1:2:1 isotopic triplet from dual bromine atoms ensures unambiguous reaction monitoring via LC-MS. With a molecular weight of 369.05 g/mol and ≥95% commercial purity, this halogenated amide is a strategic building block for crystal engineering and fused heterocycle synthesis. Choose a scaffold engineered for synthetic efficiency.

Molecular Formula C14H11Br2NO
Molecular Weight 369.056
CAS No. 1820703-74-9
Cat. No. B2949409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Bis(2-bromophenyl)acetamide
CAS1820703-74-9
Molecular FormulaC14H11Br2NO
Molecular Weight369.056
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2Br)Br
InChIInChI=1S/C14H11Br2NO/c15-11-6-2-1-5-10(11)9-14(18)17-13-8-4-3-7-12(13)16/h1-8H,9H2,(H,17,18)
InChIKeyHTDSDXQARVLUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Bis(2-bromophenyl)acetamide (CAS 1820703-74-9): Technical Profile and Procurement Baseline


N,2-Bis(2-bromophenyl)acetamide (CAS 1820703-74-9; synonym: 2-Bromo-N-(2-bromophenyl)benzeneacetamide) is a synthetic halogenated amide with the molecular formula C14H11Br2NO and a molecular weight of 369.05 g/mol . The compound belongs to the bromophenyl acetamide structural class and is primarily offered as a research chemical intermediate with typical commercial purity of ≥95% . Its structure features two ortho-bromophenyl moieties—one attached to the amide nitrogen and the other at the α-carbon of the acetamide backbone—conferring distinct electronic and steric properties that differentiate it from mono-brominated or para-substituted analogs.

Why N,2-Bis(2-bromophenyl)acetamide (CAS 1820703-74-9) Cannot Be Readily Substituted with In-Class Analogs


Substitution of N,2-bis(2-bromophenyl)acetamide with structurally related acetamide derivatives is non-trivial due to the compound's unique dual ortho-bromination pattern. Unlike mono-brominated analogs such as N-(2-bromophenyl)acetamide (CAS 614-76-6), which possesses only a single ortho-bromo substituent on the amide nitrogen [1], or 2-(2-bromophenyl)acetamide (CAS 65999-53-3), which bears only one bromophenyl group at the α-position, the target compound integrates two ortho-bromophenyl units within the same molecular framework. This structural feature introduces two distinct C–Br bonds amenable to orthogonal cross-coupling chemistry, enhanced molecular weight (369.05 vs. ~214 g/mol for mono-brominated analogs), and potentially altered halogen-bonding capacity due to the proximity of two bromine atoms . These physicochemical differences preclude simple interchangeability in synthetic sequences or biological assays where substitution pattern directly governs reactivity, solubility, or target engagement.

Quantitative Differentiation Evidence for N,2-Bis(2-bromophenyl)acetamide (CAS 1820703-74-9) Relative to Comparators


Molecular Weight Differential: N,2-Bis(2-bromophenyl)acetamide vs. Mono-Brominated Acetamide Analogs

N,2-Bis(2-bromophenyl)acetamide exhibits a molecular weight of 369.05 g/mol (C14H11Br2NO), which is substantially higher than that of mono-brominated acetamide analogs commonly employed as synthetic intermediates . This difference arises from the presence of two bromophenyl substituents rather than one, providing a distinct mass signature for LC-MS tracking and a larger hydrophobic surface area that may influence chromatographic retention and solubility profiles .

physicochemical properties intermediate characterization mass spectrometry

Halogen Content Differential: Dual Ortho-Bromo Substituents as Synthetic Handles

The compound contains two ortho-bromophenyl groups, providing two distinct C–Br bonds (bromine content: 2 Br atoms; molecular weight contribution from Br: 159.81 g/mol) . In contrast, mono-brominated analogs such as N-(2-bromophenyl)acetamide contain only a single bromine atom, limiting them to one reactive site for metal-catalyzed cross-coupling or nucleophilic aromatic substitution [1]. The ortho-substitution pattern on both phenyl rings further introduces steric constraints that can direct regioselective functionalization [2].

cross-coupling chemistry halogen bonding synthetic intermediate

Enzyme Inhibition Profile: α-Glucosidase Activity in Acetamide Series Context

N,2-Bis(2-bromophenyl)acetamide has been evaluated for α-glucosidase inhibitory activity, with a reported IC50 value of 5.17 ± 0.28 μM, and the inhibition type characterized as non-competitive . While direct head-to-head comparison data for this specific compound against structurally defined comparators are not available in the peer-reviewed literature, this activity falls within a range relevant to carbohydrate metabolism modulation research. Notably, the compound is reported to exhibit activity against both α-glucosidase and α-amylase, suggesting a dual-enzyme inhibition profile . Comparative activity data for related bromophenyl acetamide derivatives are limited; however, the bis-brominated structure distinguishes this compound from mono-brominated analogs that have shown variable activity in other enzyme systems [1].

enzyme inhibition α-glucosidase diabetes research carbohydrate metabolism

Optimal Application Scenarios for N,2-Bis(2-bromophenyl)acetamide (CAS 1820703-74-9) Based on Quantifiable Differentiation


Synthesis of Asymmetric Bis-Aryl Frameworks via Sequential Cross-Coupling

The two ortho-bromophenyl groups provide distinct sites for sequential metal-catalyzed cross-coupling reactions, enabling the construction of asymmetric bis-aryl architectures. Researchers can leverage the differential steric environment of the N-phenyl versus α-phenyl bromine atoms to achieve regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings, generating libraries of differentially substituted analogs in fewer synthetic steps than would be required using mono-brominated precursors [1]. This application scenario is directly supported by the halogen content differential (2 C–Br bonds vs. 1 in analogs) established in Section 3.

LC-MS Tracking of Synthetic Intermediates in Complex Reaction Mixtures

With a molecular weight of 369.05 g/mol—approximately 72% larger than mono-brominated acetamide analogs—this compound produces a distinctive isotopic pattern due to the two bromine atoms (characteristic 1:2:1 triplet for the [M]+ and [M+H]+ ions). This unique mass signature enables unambiguous tracking of the compound and its derivatives in LC-MS monitoring of multistep synthetic sequences, reducing the risk of misassignment that can occur when multiple mono-brominated species co-elute [1].

Halogen-Bonding Motif in Crystal Engineering and Supramolecular Studies

The dual ortho-bromo substitution pattern presents two σ-hole donor sites within a single molecule, making this compound a candidate for crystal engineering studies exploring cooperative halogen-bonding networks [1]. The ortho geometry of both bromine substituents, combined with the hydrogen-bond-capable amide NH and carbonyl oxygen, creates a rich set of non-covalent interaction possibilities that are not accessible with mono-brominated or para-substituted analogs [2].

Precursor to Isoquinoline-Derived Bioactive Scaffolds

The 2-bromophenyl acetamide motif serves as a key precursor in the synthesis of benzylisoquinoline (BIQ) derivatives, a scaffold with demonstrated biological activity [1]. The presence of two bromophenyl groups in N,2-bis(2-bromophenyl)acetamide offers expanded synthetic optionality for constructing fused heterocyclic systems, particularly in radical cyclization cascades where the ortho-bromo substituent acts as both a radical precursor and a regiochemical directing element [2].

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